molecular formula C15H20BrNO4 B13488556 Methyl (S)-3-(4-Bromophenyl)-3-(Boc-amino)propanoate CAS No. 952729-66-7

Methyl (S)-3-(4-Bromophenyl)-3-(Boc-amino)propanoate

Cat. No.: B13488556
CAS No.: 952729-66-7
M. Wt: 358.23 g/mol
InChI Key: JPKABPHRXUGGJL-UHFFFAOYSA-N
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Description

Methyl (S)-3-(4-Bromophenyl)-3-(Boc-amino)propanoate is a useful research compound. Its molecular formula is C15H20BrNO4 and its molecular weight is 358.23 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (S)-3-(4-bromophenyl)-3-(Boc-amino)propanoate, known by its CAS number 266306-18-7, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Structure

  • Chemical Formula : C₁₅H₂₀BrNO₄
  • Molecular Weight : 358.23 g/mol
  • Boiling Point : Not specified
  • Log P (octanol-water partition coefficient) : 2.95, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Physicochemical Characteristics

  • High GI Absorption : Suggests good oral bioavailability.
  • Blood-Brain Barrier (BBB) Penetration : Classified as a BBB permeant, which is crucial for central nervous system (CNS) applications .

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : It has been noted to inhibit specific cytochrome P450 enzymes (CYP2C19), potentially affecting drug metabolism .
  • CNS Activity : The compound's ability to penetrate the BBB indicates potential applications in treating neurological disorders .

Antimicrobial Activity

Research indicates that derivatives of this compound have shown promising antimicrobial properties. For instance, modifications have led to enhanced activity against various bacterial strains, suggesting a potential role in antibiotic development.

Anticancer Properties

Preliminary studies have explored the anticancer effects of similar compounds. In vitro assays demonstrated that related bromophenyl derivatives exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF7 (luminal A breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • CNS Penetration and Efficacy :
    A study highlighted the synthesis of CNS-penetrant inhibitors based on similar scaffolds, demonstrating that modifications can enhance both potency and metabolic stability while retaining BBB permeability. These findings suggest that this compound may serve as a lead compound for developing CNS-active drugs .
  • Anticancer Activity :
    In a comparative study of various bromophenyl compounds, one derivative exhibited an IC50 value of 34 nM against tumor cells, indicating strong anticancer potential. This study underscores the importance of structural modifications in enhancing biological efficacy .

Data Summary

PropertyValue
Molecular FormulaC₁₅H₂₀BrNO₄
Molecular Weight358.23 g/mol
Log P2.95
GI AbsorptionHigh
BBB PenetrationYes
CYP InhibitionCYP2C19 (Yes), Others (No)

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKABPHRXUGGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152031
Record name Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952729-66-7
Record name Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952729-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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